molecular formula C23H23N5O B4876998 N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B4876998
M. Wt: 385.5 g/mol
InChI Key: HDROIWQENFMFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as BPP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-1 belongs to the class of pyrimidine-based kinase inhibitors and has been studied for its ability to inhibit several kinases involved in various cellular processes.

Mechanism of Action

N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits several kinases by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of several cellular processes, including cell proliferation, apoptosis, and metabolism. N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine also inhibits the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, further studies are required to determine the full extent of the biochemical and physiological effects of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.

Advantages and Limitations for Lab Experiments

N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit several kinases involved in various cellular processes. N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have therapeutic potential in several diseases, making it a promising candidate for further research. However, the limitations of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine include its low solubility in water and its potential toxicity at high doses, which may limit its use in vivo.

Future Directions

There are several future directions for the research of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, including the optimization of the synthesis method to increase the yield and purity of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. Further studies are also required to determine the full extent of the biochemical and physiological effects of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. Additionally, the therapeutic potential of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in several diseases, including cancer, inflammation, and neurodegenerative disorders, requires further investigation. The development of more potent and selective kinase inhibitors based on the structure of N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also a promising direction for future research.

Scientific Research Applications

N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit several kinases, including AKT, CDKs, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and metabolism. N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been studied for its ability to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, N-(4-butoxyphenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

properties

IUPAC Name

N-(4-butoxyphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-2-3-16-29-20-12-10-19(11-13-20)25-21-17-22(28-15-7-14-24-28)27-23(26-21)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDROIWQENFMFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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